Biphenyl-4-yl (2-methylphenoxy)acetate
Description
Biphenyl-4-yl (2-methylphenoxy)acetate is an ester derivative featuring a biphenyl moiety linked to a 2-methylphenoxy group via an acetoxy bridge. The 2-methylphenoxy substituent likely influences steric and electronic properties, distinguishing it from related derivatives .
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)23-15-21(22)24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI Key |
BRLMUFAEUYUTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl (2-methylphenoxy)acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl (2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Biphenyl-4-yl (2-methylphenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Biphenyl-4-yl (2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Biphenyl-4-yl (4-nitrophenoxy)acetate
- Structure: Replaces the 2-methylphenoxy group with a 4-nitrophenoxy substituent.
- Molecular Formula: C₂₀H₁₅NO₅; Molar Mass: 349.34 g/mol .
- Key Differences :
- The nitro group at the para position introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the methyl group.
- Higher polarity due to the nitro group may reduce lipophilicity, affecting membrane permeability in biological systems.
b. 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid
- Structure: Contains a hydroxyimino group and a 2-methylphenoxymethyl substituent on the benzene ring .
- The additional methylene bridge (CH₂) between the phenoxy and phenyl groups increases steric bulk, possibly affecting binding to biological targets.
c. Kresoxim-methyl (Methyl (E)-2-methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate)
- Structure: Features a methoxyimino group and an o-tolyloxymethyl substituent.
- Molecular Formula: C₁₈H₁₉NO₄; Molar Mass: 313.35 g/mol .
- Key Differences: The methoxyimino group enhances stability against hydrolysis compared to acetoxy esters. Used as a fungicide (trade name Stroby L), indicating that structural analogs with methoxyimino groups may have superior agrochemical activity .
d. Ethyl 2-((4'-Hydroxy-1,1'-biphenyl-4-yl)oxy)acetate
- Structure: Includes a 4'-hydroxybiphenyl moiety instead of 2-methylphenoxy.
- Molecular Formula : C₁₆H₁₆O₄; Molar Mass : 272.29 g/mol .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
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